Antimalarial Potency Against P. falciparum
In a direct head-to-head comparative study of 35 newly synthesized compounds across three scaffold classes, the [1,2,4]triazolo[1,5-a]pyrimidine derivatives were consistently more potent than their pyrazolo[1,5-a]pyrimidine and quinoline counterparts against the P. falciparum 3D7 strain. The four most potent triazolopyrimidine compounds (20, 21, 23, and 24) exhibited IC₅₀ values ranging from 0.030 to 0.086 μM, achieving equipotency with the clinical reference drug chloroquine [1]. All triazolopyrimidine derivatives further demonstrated selective inhibition of PfDHODH with IC₅₀ values of 0.08–1.3 μM and negligible activity against the human HsDHODH homologue (0–30% inhibition at 50 μM), establishing a clear selectivity window not observed with the comparator scaffolds [1].
| Evidence Dimension | Anti-P. falciparum potency (IC₅₀) and target selectivity (PfDHODH vs HsDHODH) |
|---|---|
| Target Compound Data | Triazolopyrimidine derivatives: anti-P. falciparum IC₅₀ = 0.030–0.086 μM (compounds 20–24); PfDHODH IC₅₀ = 0.08–1.3 μM; HsDHODH inhibition = 0–30% at 50 μM |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine and quinoline derivatives: less potent (quantitative IC₅₀ values not individually listed but reported as uniformly higher); Chloroquine: IC₅₀ equipotent to best triazolopyrimidines |
| Quantified Difference | Triazolopyrimidines were the most potent scaffold class among the three tested; up to ~3-fold potency range within triazolopyrimidine series (0.030–0.086 μM); selective for parasitic over human DHODH |
| Conditions | P. falciparum 3D7 strain in vitro culture; PfDHODH and HsDHODH enzymatic assays; no cytotoxicity against HepG2 human hepatoma cells |
Why This Matters
This head-to-head study provides direct experimental evidence that the triazolopyrimidine core is superior to pyrazolopyrimidine and quinoline scaffolds for antimalarial drug design, enabling procurement decisions that prioritize the TZP scaffold for PfDHODH-targeted programs.
- [1] Silveira FF, de Souza ML, Azeredo LFSP, et al. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. Eur J Med Chem. 2021;209:112941. doi:10.1016/j.ejmech.2020.112941. View Source
